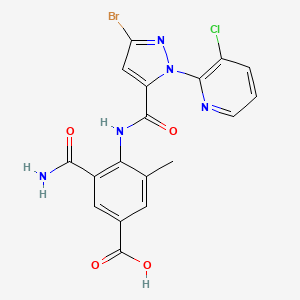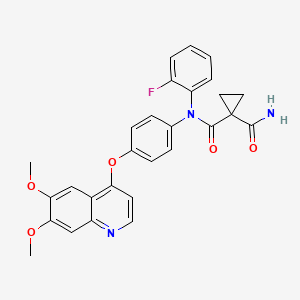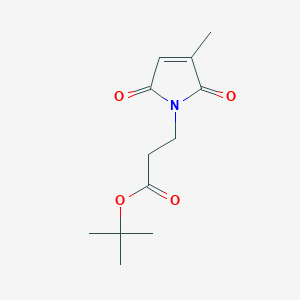
Tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a propanoate moiety, and a pyrrolidine ring with two keto groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate typically involves the esterification of 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-8-7-9(14)13(11(8)16)6-5-10(15)17-12(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
YUAYBSZMARGXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C1=O)CCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


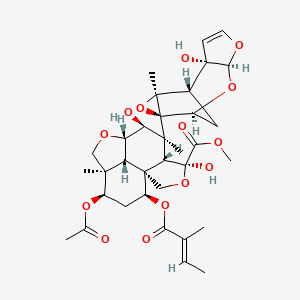
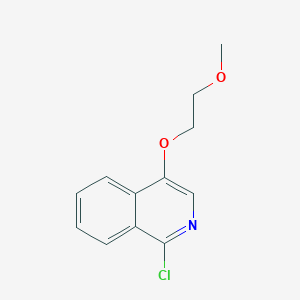
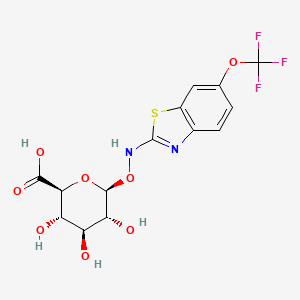
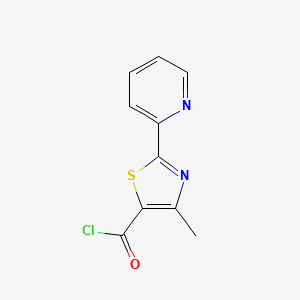

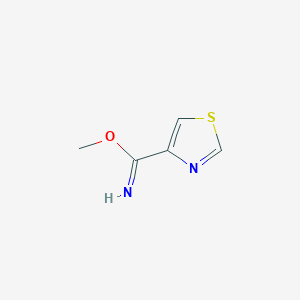

![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

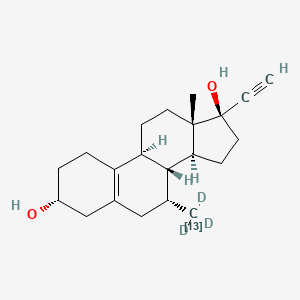
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
